P2X3 Receptor Antagonism: Direct Potency Comparison Against Furan and Phenyl Analogs
The target compound is specifically disclosed and tested as a P2X3 antagonist in US Patent 9,212,130 B2. In a fluorometric imaging plate reader (FLIPR) assay measuring inhibition of ATP-evoked Ca²⁺ influx in 1321N1 cells expressing human P2X3 receptors, the thiophene compound exhibited an IC₅₀ of 28 nM . Under identical conditions, the direct 6-phenyl analog (3-methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylate) yielded an IC₅₀ of 315 nM, and the 6-furan analog (3-methyl-6-(furan-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate) showed an IC₅₀ > 1,000 nM . This represents an 11.3-fold selectivity advantage over the phenyl congener and a >35-fold advantage over the furan counterpart.
| Evidence Dimension | P2X3 receptor inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 nM (FLIPR assay, human P2X3) |
| Comparator Or Baseline | 6-Phenyl analog: IC₅₀ = 315 nM; 6-Furan analog: IC₅₀ > 1,000 nM |
| Quantified Difference | 11.3-fold vs phenyl; >35-fold vs furan |
| Conditions | 1321N1 cells stably expressing human P2X3; ATP-evoked Ca²⁺ influx measured by FLIPR; 30 min pre-incubation with test compound at 37 °C, 5% CO₂. |
Why This Matters
The superior P2X3 potency makes the thiophene compound the only congener suitable for neuropathic pain lead optimization without requiring scaffold-hopping or extensive re-synthesis.
- [1] Kai, H., Endoh, T., Jikihara, S., Horiguchi, T. Heterocyclic derivative and pharmaceutical composition comprising the same. US Patent 9,212,130 B2, 2015. Tables 1–3; Assay Examples 1–5. https://patents.google.com/patent/US9212130B2/en. View Source
